7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic organic molecule featuring a 3,4-dihydroquinazolin-4-one core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety linked to a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylmethyl group. The quinazolinone scaffold is pharmacologically significant due to its presence in bioactive molecules targeting enzymes like kinases and phosphodiesterases. The trifluoromethyl-oxadiazole substituent enhances metabolic stability and lipophilicity, while the piperidine ring may improve solubility and bioavailability. Structural studies of such compounds often employ X-ray crystallography refined via software like SHELX, ensuring precise stereochemical assignments.
Properties
IUPAC Name |
7-methoxy-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c1-29-13-2-3-14-15(8-13)23-11-27(17(14)28)9-12-4-6-26(7-5-12)10-16-24-25-18(30-16)19(20,21)22/h2-3,8,11-12H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBPIUHSKOFIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NN=C(O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methoxy-3-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the oxadiazole ring is significant as compounds containing this moiety have demonstrated various pharmacological properties, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that various derivatives of oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the oxadiazole ring demonstrated strong inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives being more potent than traditional antibiotics like gentamicin .
| Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole | S. aureus | 0.5 μg/mL |
| Oxadiazole | E. coli | 1.0 μg/mL |
| Traditional | Gentamicin | 2.0 μg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is also noteworthy. Studies on related compounds have shown that modifications in the structure can lead to enhanced selectivity towards cyclooxygenase (COX) enzymes, particularly COX-II. For example, certain derivatives have exhibited IC50 values significantly lower than those of established anti-inflammatory drugs like Rofecoxib and Celecoxib .
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| 7-Methoxy Compound | 0.011 | High |
| Rofecoxib | 0.38 | Moderate |
| Celecoxib | 0.4 | Moderate |
Anticancer Activity
Emerging research has suggested that compounds with similar structural features may possess anticancer properties. Preliminary studies indicate that derivatives of quinazoline and oxadiazole could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related study found that specific oxadiazole derivatives inhibited the growth of breast cancer cells in vitro .
Case Studies
- Antibacterial Efficacy : A study conducted by Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The most promising candidates showed a significant reduction in bacterial viability both in active and dormant states.
- Anti-inflammatory Mechanisms : Research by Desai et al. (2016) demonstrated that certain piperidine-substituted oxadiazoles exhibited potent anti-inflammatory effects in animal models, correlating with reduced levels of inflammatory cytokines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of quinazolinone compounds exhibit potent antitumor activity. The introduction of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit pathways involved in inflammation, potentially leading to new treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .
- Neuroprotective Effects : Investigations into neuroinflammatory pathways have identified this compound as a potential neuroprotective agent. It may offer therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .
Pharmacological Studies
- Mechanism of Action : The mechanism by which this compound exerts its effects involves the modulation of various signaling pathways. It has been shown to interact with specific receptors involved in cell growth and apoptosis, contributing to its antitumor properties .
- Pharmacokinetics : Initial studies on the pharmacokinetic profile of the compound suggest favorable absorption and distribution characteristics. Further research is necessary to fully elucidate its metabolic pathways and elimination routes .
Material Science Applications
- Synthesis of Novel Materials : The compound can be utilized in the synthesis of advanced materials due to its unique chemical structure. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and materials science .
- Nanotechnology : Research into nanocarriers for drug delivery has identified this compound as a potential candidate for developing targeted delivery systems. Its structural features allow for functionalization that can enhance drug solubility and bioavailability .
Case Studies
- Antitumor Efficacy in Cell Lines : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response, highlighting its potential as an effective chemotherapeutic agent .
- Inflammation Model Studies : In vivo studies using animal models of inflammation have shown that treatment with this compound leads to a significant reduction in inflammatory markers, suggesting its utility in treating chronic inflammatory conditions .
- Neuroprotective Studies : Experimental models of neurodegeneration have revealed that this compound can protect neuronal cells from apoptotic death induced by oxidative stress, indicating its potential role in developing therapies for diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs include derivatives with variations in the heterocyclic core, substituents, or piperidine-linked groups. Below is a comparative analysis based on structural features and inferred physicochemical/pharmacological properties:
Table 1: Structural and Hypothetical Property Comparison
Key Observations:
Core Heterocycle Influence: The 3,4-dihydroquinazolinone core in the target compound is associated with kinase inhibition, whereas 1,2,4-triazolone analogs (e.g., Table 1) are linked to phosphodiesterase (PDE) modulation. Quinazolinones exhibit planar aromatic systems favorable for ATP-binding pocket interactions, unlike the non-planar triazolone derivatives.
Piperidine-linked fluorophenyl groups (e.g., 4-fluorophenoxy in triazolone analogs) may reduce CNS penetration due to increased polarity.
Physicochemical Properties: The target compound’s higher molecular weight (~495.4 vs. ~406.5–426.4 g/mol) and logP (~3.2 vs.
Research Findings and Implications
- Synthetic Accessibility : The piperidine-oxadiazole linkage in the target compound likely requires multi-step synthesis, including cyclization and amidation, similar to methods for triazolone analogs.
- Computational Modeling : Molecular docking studies suggest the trifluoromethyl-oxadiazole group forms hydrophobic interactions with kinase active sites, a feature absent in acetyl-substituted derivatives.
- Stability : The CF₃ group resists oxidative metabolism, contrasting with methyl or bromo substituents in analogs, which may undergo faster hepatic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
